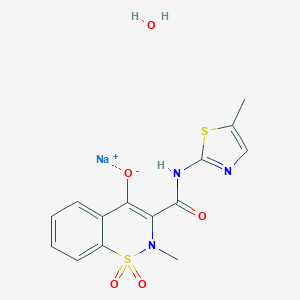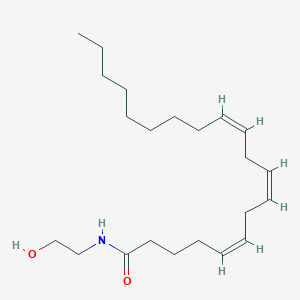
Ácido Mead-EA
Descripción general
Descripción
“N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine” is a type of sphingolipid, specifically a ceramide . Ceramides are a family of waxy lipid molecules composed of a sphingosine and a fatty acid. They play a crucial role in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions .
Aplicaciones Científicas De Investigación
Modulación de la Inflamación
El ácido Mead-EA se ha identificado como un agente potencial en la modulación de las respuestas inflamatorias. Puede convertirse en mediadores lipídicos específicos mediante enzimas como la lipooxigenasa y la ciclooxigenasa, que juegan un papel en los procesos inflamatorios del cuerpo . Esto sugiere su utilidad en el desarrollo de fármacos o terapias antiinflamatorias, particularmente para afecciones donde los fármacos antiinflamatorios no esteroideos (AINE) tradicionales pueden no ser adecuados.
Investigación del Cáncer
Los estudios han indicado que el ácido Mead-EA puede tener efectos sobre el desarrollo y la progresión del cáncer. Su papel en el metabolismo de los ácidos grasos poliinsaturados (AGPI) y la generación de mediadores lipídicos podría influir en la proliferación y la apoptosis de las células cancerosas . Esto abre vías para la investigación de estrategias de prevención y tratamiento del cáncer que se dirigen al metabolismo lipídico.
Aplicaciones Dermatológicas
La participación del compuesto en el metabolismo de los ácidos grasos esenciales sugiere su importancia para la salud de la piel. El ácido Mead-EA podría utilizarse en el tratamiento de afecciones dermatológicas como el eccema o la psoriasis, donde se implican los desequilibrios de los ácidos grasos .
Terapia de Fibrosis Quística
El papel del ácido Mead-EA en el metabolismo de los AGPI y su relación con diversas enfermedades incluyen la fibrosis quística. La investigación de sus propiedades fisiológicas y patológicas podría conducir a nuevos enfoques terapéuticos para el manejo de esta condición .
Trastornos Neurológicos
El ácido Mead-EA actúa como un agonista para los receptores cannabinoides centrales (CB1) y periféricos (CB2) . Esto sugiere posibles aplicaciones en trastornos neurológicos donde está involucrado el sistema endocannabinoide, como la epilepsia, la esclerosis múltiple y el manejo del dolor.
Manejo del Síndrome Metabólico
Dado su papel en el metabolismo de los ácidos grasos, el ácido Mead-EA podría ser significativo en el manejo del síndrome metabólico. Puede influir en los perfiles lipídicos y la sensibilidad a la insulina, que son factores críticos en el síndrome .
Suplementación Nutricional
En casos de privación dietética de ácidos grasos, el ácido Mead-EA se acumula como un mecanismo compensatorio. Esta propiedad podría aprovecharse en suplementos nutricionales diseñados para apoyar a las personas con restricciones dietéticas o deficiencias específicas .
Investigación de la Transducción de Señales
Como un nuevo eicosanoide, la interacción del ácido Mead-EA con los receptores cannabinoides lo coloca en el centro de la investigación de la transducción de señales. Comprender su función podría proporcionar información sobre las complejas vías de señalización que regulan diversos procesos fisiológicos .
Mecanismo De Acción
Target of Action
Mead Acid-EA is an n-9 polyunsaturated fatty acid (PUFA) that is distributed in various normal tissues . It can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes are the primary targets of Mead Acid-EA, playing a crucial role in its physiological and pathological effects.
Mode of Action
Mead Acid-EA interacts with its targets, lipoxygenase and cyclooxygenase, to produce specific lipid mediators . These mediators then induce changes in the body, affecting various physiological processes. The exact nature of these changes is still under investigation, but they are believed to have significant effects on inflammation, cancer, dermatitis, and cystic fibrosis .
Biochemical Pathways
Mead Acid-EA affects the biochemical pathways of PUFA metabolism . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . This synthesis process impacts the levels of other PUFAs in the body, influencing various physiological roles and diseases .
Pharmacokinetics
It is known that mead acid-ea is distributed in various normal tissues , suggesting a wide distribution in the body
Result of Action
The action of Mead Acid-EA results in the production of specific lipid mediators, which have various effects on the body . These effects include potential impacts on inflammation, cancer, dermatitis, and cystic fibrosis . .
Action Environment
The action, efficacy, and stability of Mead Acid-EA can be influenced by various environmental factors. For instance, essential fatty acid (EFA) deficiency can lead to an increase in the synthesis of Mead Acid-EA . This suggests that dietary factors and overall health status can significantly influence the action of Mead Acid-EA.
Análisis Bioquímico
Biochemical Properties
Mead Acid-EA plays an important role in biochemical reactions. It interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into specific lipid mediators . These interactions are crucial for its function as an endogenous multifunctional PUFA .
Cellular Effects
Mead Acid-EA has been found to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . It influences cell function by altering the production of inflammatory mediators, modulating neutrophils infiltration, and altering VEGF effector pathway .
Molecular Mechanism
The molecular mechanism of Mead Acid-EA involves its conversion to specific lipid mediators by lipoxygenase and cyclooxygenase . This process allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is widely distributed in various normal tissues , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Mead Acid-EA is involved in the metabolism of PUFAs . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
Mead Acid-EA is transported and distributed within cells and tissues. The absorption and distribution of Mead Acid-EA is widespread physiologically and is similar to that of other C20 PUFAs, such as ARA and EPA .
Propiedades
IUPAC Name |
(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGQBEGMUSSPFY-YOILPLPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348030 | |
| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169232-04-6 | |
| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MEAD ethanolamide, also known as N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine, interact with its target and what are the downstream effects?
A1: MEAD ethanolamide acts as an agonist at both cannabinoid receptor subtypes, CB1 and CB2. [, , ] This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids like anandamide.
Q2: What is known about the synthesis of MEAD ethanolamide in biological systems?
A3: Research suggests that MEAD ethanolamide can be synthesized enzymatically in a similar manner to anandamide. [] This involves the condensation of mead acid with ethanolamine. Studies using rat and human hippocampal P2 membranes demonstrated that both mead acid and arachidonic acid were equally effective substrates for the enzymatic synthesis of their respective ethanolamides. [] This finding suggests a potential parallel pathway for the biosynthesis of these endocannabinoids, possibly responding to specific physiological conditions or dietary factors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)
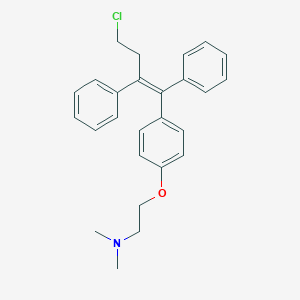

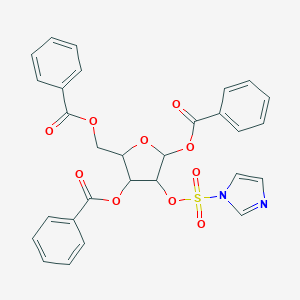

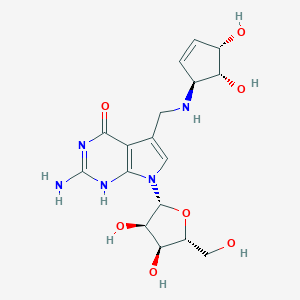
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

